2,4-Difluoro-5-nitropyrimidine

SNAr kinetics Fluoropyrimidine reactivity Medicinal chemistry

2,4-Difluoro-5-nitropyrimidine (CAS: 40858-82-0, molecular weight 161.07) is a heteroaromatic small molecule with the formula C4HF2N3O2. The compound contains a pyrimidine core activated by two fluorine atoms at positions 2 and 4, and a strong electron-withdrawing nitro group at position 5, making it a reactive scaffold for sequential nucleophilic aromatic substitution (SNAr).

Molecular Formula C4HF2N3O2
Molecular Weight 161.068
CAS No. 40858-82-0
Cat. No. B2836815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-nitropyrimidine
CAS40858-82-0
Molecular FormulaC4HF2N3O2
Molecular Weight161.068
Structural Identifiers
SMILESC1=C(C(=NC(=N1)F)F)[N+](=O)[O-]
InChIInChI=1S/C4HF2N3O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H
InChIKeyGIBOHPZCGYRPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-nitropyrimidine (CAS 40858-82-0): A C4HF2N3O2 Building Block for Nucleophilic Aromatic Substitution


2,4-Difluoro-5-nitropyrimidine (CAS: 40858-82-0, molecular weight 161.07) is a heteroaromatic small molecule with the formula C4HF2N3O2 . The compound contains a pyrimidine core activated by two fluorine atoms at positions 2 and 4, and a strong electron-withdrawing nitro group at position 5, making it a reactive scaffold for sequential nucleophilic aromatic substitution (SNAr) [1]. This substitution pattern is commonly encountered as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents [2].

Why 2,4-Difluoro-5-nitropyrimidine Cannot Be Substituted with Chloro- or Other Halo-5-nitropyrimidine Analogs


The selection of halogen leaving groups on a 5-nitropyrimidine scaffold fundamentally determines both reaction kinetics and regioselectivity. In SNAr mechanisms, the rate-determining step is nucleophilic addition, which is accelerated by the strong -I inductive effect of fluorine. This renders fluoropyrimidines orders of magnitude more reactive than their chloro- or bromo- counterparts [1][2]. Furthermore, the distinct leaving group abilities and electronic influences of fluorine versus chlorine dictate the chemo- and regioselectivity of sequential substitutions—a critical factor when constructing unsymmetrical 2,4-disubstituted pyrimidines for kinase inhibitor scaffolds. Substituting a difluoro intermediate with a dichloro or mixed halo analog may therefore result in incomplete conversion, competing substitution at undesired positions, or the need for harsh conditions that compromise downstream functional group tolerance [3].

Product-Specific Quantitative Evidence: 2,4-Difluoro-5-nitropyrimidine Differentiation Data


Evidence 1: Superior SNAr Reactivity of Fluorine versus Chlorine in Heteroaromatic Systems

Fluorine is a significantly more effective leaving group than chlorine in nucleophilic aromatic substitution (SNAr) reactions due to its stronger inductive (-I) effect, which lowers the LUMO energy and accelerates nucleophilic addition, the rate-determining step [1]. This is a fundamental mechanistic distinction that makes 2,4-difluoro-5-nitropyrimidine kinetically superior to 2,4-dichloro-5-nitropyrimidine for rapid SNAr derivatization.

SNAr kinetics Fluoropyrimidine reactivity Medicinal chemistry

Evidence 2: Differentiated Reactivity Enables Sequential Substitution for Unsymmetrical Pyrimidines

The patent literature explicitly discloses that 2,4-difluoropyrimidines are superior building blocks for sequential nucleophilic aromatic substitutions to generate 2,4-disubstituted pyrimidines [1]. In contrast, nucleophilic substitutions on 2,4-dichloropyrimidine occur preferentially at the C-4 position, but depending on the nucleophile, product mixtures arising from substitution at C-2 as well as di-substitution can complicate purification [1].

Regioselective synthesis 2,4-disubstituted pyrimidines Kinase inhibitors

Evidence 3: Fluorine/Chlorine Exchange Reactivity Differences Enable Orthogonal Derivatization

The exchange of chlorine for fluorine in heteroaromatic systems is of general synthetic importance because the reactivities of C-Cl and C-F bonds differ significantly, allowing further chemoselective substitution reactions [1]. The presence of fluorine atoms at the 2- and 4-positions of 5-nitropyrimidine thus provides a distinct reactivity profile compared to the dichloro analog.

Halogen exchange Chemoselectivity Pyrimidine functionalization

Evidence 4: Synthesis from 2,4-Dichloro-5-nitropyrimidine via Fluorine Exchange

2,4-Difluoro-5-nitropyrimidine is synthesized from 2,4-dichloro-5-nitropyrimidine via halogen exchange with potassium fluoride (KF) in solvents such as DMSO or acetonitrile . This synthetic accessibility is corroborated by the analogous fluorination of 2,4,6-trichloro-5-nitropyrimidine with KF at 250°C to yield 2,4,6-trifluoro-5-nitropyrimidine [1].

Fluorination Halogen exchange Potassium fluoride

Procurement-Driven Application Scenarios for 2,4-Difluoro-5-nitropyrimidine


Regioselective Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitor Intermediates

Medicinal chemistry teams developing JAK, MAP kinase, tyrosine kinase, or VEGF receptor inhibitors require efficient access to unsymmetrical 2,4-disubstituted pyrimidines [1]. 2,4-Difluoro-5-nitropyrimidine serves as the preferred building block for sequential SNAr reactions that install two distinct amine or other nucleophile substituents at the 2- and 4-positions with controlled regiochemistry, as established in the patent literature on regioselective pyrimidine synthesis [1]. The superior SNAr kinetics of fluorine versus chlorine [2] enable these substitutions under mild conditions that preserve sensitive functional groups elsewhere in the molecule.

Rapid Parallel Library Synthesis via SNAr Chemistry

In high-throughput medicinal chemistry workflows, reaction speed and conversion efficiency directly impact library size and quality. The ~250-fold rate enhancement of fluoro-substrates over chloro-substrates in SNAr reactions [2] makes 2,4-difluoro-5-nitropyrimidine an ideal scaffold for rapid parallel derivatization. The nitro group at the 5-position serves as a masked amino group—reducible to an amine for subsequent diversification or for constructing fused heterocycles such as purines and pteridines [3].

Orthogonal Derivatization in Multistep API Synthesis

Process chemistry teams building complex active pharmaceutical ingredients (APIs) often require intermediates with orthogonal reactive handles. The distinct reactivity of C-F bonds compared to C-Cl bonds [4] allows 2,4-difluoro-5-nitropyrimidine to be employed in synthetic sequences where a chloro-analog would undergo unwanted nucleophilic attack or require additional protection steps. This chemoselectivity advantage reduces step count and improves overall process yield.

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